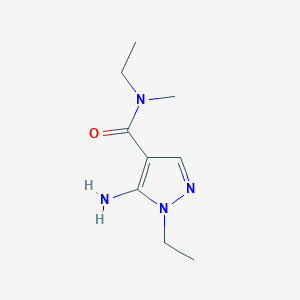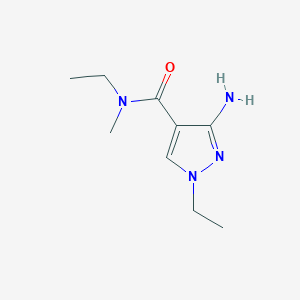![molecular formula C13H13N5 B11738442 2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B11738442.png)
2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile is an organic compound with a complex structure that includes both amino and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile typically involves the reaction of diaminomaleonitrile with 4-(dimethylamino)benzaldehyde in an ethanol solution. The mixture is refluxed for several hours, resulting in the formation of the desired product . The reaction conditions include:
Solvent: Ethanol
Temperature: Reflux
Time: Approximately 3 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and dyes.
Medicine: Investigated for its anticancer properties and ability to inhibit tumor growth.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile is unique due to its combination of amino and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
2-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C13H13N5/c1-18(2)11-5-3-10(4-6-11)9-17-13(8-15)12(16)7-14/h3-6,9H,16H2,1-2H3 |
InChI Key |
QPBXVINHXQCKKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-3-{[(tert-butoxy)carbonyl]amino}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11738366.png)
![2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738368.png)
![2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11738372.png)
![1-Phenyl-3-[(phenylmethylidene)amino]urea](/img/structure/B11738376.png)
![ethyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738388.png)

amine](/img/structure/B11738413.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11738418.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11738425.png)
![3-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11738436.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11738441.png)

![3-(Dimethylamino)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11738455.png)
